N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide
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Overview
Description
The compound contains several functional groups including an oxadiazole ring, an imidazole ring, and a benzamide group. The presence of these groups suggests that the compound could have interesting biological activities. The 3,4-dimethoxyphenyl group is a common motif in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The oxadiazole ring is known to participate in cycloaddition reactions . The imidazole ring can act as a nucleophile in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorobenzamide group could increase its lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Antimicrobial and Antifungal Activity
Research into oxadiazole derivatives, such as those synthesized by incorporating various hydrazide-hydrazones, demonstrates significant antimicrobial and antifungal activities. These compounds, including 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, exhibit potent inhibitory actions against a range of pathogens like Candida albicans and plant pathogenic fungi (Colletotrichum, Botrytis, Fusarium, and Phomopsis), highlighting their potential in developing new antimicrobial agents (Koçyiğit-Kaymakçıoğlu et al., 2012).
Anticancer Activity
Compounds bearing the 1,3,4-oxadiazol moiety have been evaluated for their anticancer efficacy. A study on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines, underscoring the therapeutic potential of oxadiazole derivatives in oncology (Ravinaik et al., 2021).
Antimicrobial Analog Development
The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising results as antimicrobial analogs. These derivatives, notably those with a fluorine atom in the benzoyl group, exhibit enhanced antimicrobial activity, suggesting their utility in developing new antimicrobial therapies (Desai et al., 2013).
Optical and Fluorescent Properties
Research into 1,3,4-oxadiazole derivatives containing an imidazole unit has uncovered novel optical and fluorescent properties, with applications in materials science for developing advanced fluorescent materials and sensors. These derivatives demonstrate significant potential in designing new materials with desirable optical behaviors (Yan et al., 2010).
Fluorinated Polymers for Advanced Materials
The development of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s indicates the utility of oxadiazole derivatives in creating high-performance materials. These polymers exhibit high thermal stability, solubility in various solvents, and unique optical properties, making them suitable for a wide range of technological applications, from electronics to coatings (Hamciuc et al., 2005).
Mechanism of Action
Target of Action
The compound “N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-fluorobenzamide” contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds containing this ring structure have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Mode of Action
Compounds with similar structures have been known to interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways that “this compound” might affect. Based on its structural similarity to other bioactive compounds, it could potentially interfere with pathways involving enzymes like kinases or receptors like g-protein coupled receptors .
Pharmacokinetics
The presence of the fluorobenzamide group might enhance its metabolic stability, while the dimethoxyphenyl groups could potentially influence its solubility and absorption .
Result of Action
Based on its structural features, it might exert its effects by modulating the activity of its target proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the action, efficacy, and stability of “this compound”. Without specific studies, it’s difficult to predict these effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[[4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O4/c1-35-23-11-8-18(13-24(23)36-2)25-31-27(37-32-25)22-15-33(16-29-22)14-17-6-9-21(10-7-17)30-26(34)19-4-3-5-20(28)12-19/h3-13,15-16H,14H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHDQQCVJNOIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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